4-Methylnicotinic acid Hydrochloride

概要

説明

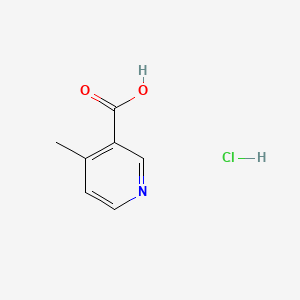

4-Methylnicotinic acid Hydrochloride is an organic compound with the chemical formula C7H8ClNO2. It is a derivative of nicotinic acid, also known as niacin, and is characterized by the presence of a methyl group at the 4-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnicotinic acid Hydrochloride typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, which provides an intermediate that is subsequently hydrolyzed to yield 4-Methylnicotinic acid . This process is efficient and suitable for large-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used due to its efficiency and scalability .

化学反応の分析

Types of Reactions

4-Methylnicotinic acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Zinc and ammonia are commonly used for reductive dechlorination.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: 4-Methylnicotinic acid.

Reduction: 4-Methylaminonicotinic acid.

Substitution: Various substituted nicotinic acid derivatives.

科学的研究の応用

Scientific Research Applications

The applications of 4-Methylnicotinic acid hydrochloride span multiple disciplines:

Chemistry

- Building Block : Utilized in the synthesis of heterocyclic compounds.

- Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it valuable for creating derivatives.

Biology

- Metabolic Pathways : Investigated for its role in NAD biosynthesis and enzyme interactions.

- Neuroprotective Effects : Exhibits potential protection against oxidative stress in neuronal cells, relevant for neurodegenerative disease research.

Medicine

- Therapeutic Potential : Explored for anti-inflammatory properties and as a precursor in drug synthesis.

- Antimicrobial Activity : Demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus.

Industry

- Fine Chemicals Production : Used as an intermediate in the manufacturing of various chemical products.

Case Study 1: Neuroprotection in Ischemic Conditions

A study involving a rat model of ischemic stroke demonstrated that administration of this compound significantly reduced neuronal death and improved recovery. The protective effects were attributed to enhanced antioxidant defenses and reduced inflammation.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Research indicated that this compound effectively inhibited the growth of Staphylococcus aureus strains at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

作用機序

The mechanism of action of 4-Methylnicotinic acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors and enzymes, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

類似化合物との比較

Similar Compounds

Nicotinic Acid:

Methyl Nicotinate: A methyl ester of nicotinic acid, used for similar applications.

Trigonelline: An N-methylnicotinic acid derivative found in coffee and other plants.

Uniqueness

4-Methylnicotinic acid Hydrochloride is unique due to the presence of the methyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its utility in various chemical reactions and research applications.

生物活性

4-Methylnicotinic acid hydrochloride (4-MNAH) is a derivative of nicotinic acid, notable for its biological activities and potential therapeutic applications. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C7H8ClNO2

- Molecular Weight : 177.60 g/mol

- CAS Number : 94015-05-1

4-MNAH features a methyl group at the 4-position of the pyridine ring, which contributes to its unique properties and biological interactions.

4-MNAH primarily exerts its effects through interactions with NAD-dependent enzymes. It acts as a substrate in NAD biosynthesis, influencing metabolic pathways and enzyme activities. Specifically, it has been shown to modulate calcium ion release in various cellular contexts, impacting cell signaling pathways and potentially offering neuroprotective effects .

Neuroprotective Effects

Research indicates that 4-MNAH may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

4-MNAH has shown potential antimicrobial activity against various pathogens. Studies have reported its efficacy in inhibiting bacterial growth, suggesting a role as a potential therapeutic agent in treating infections .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in managing inflammatory diseases .

Case Study 1: Neuroprotection in Ischemic Conditions

A study investigated the effects of 4-MNAH in a rat model of ischemic stroke. The administration of 4-MNAH significantly reduced neuronal death and improved functional recovery compared to control groups. The mechanism was attributed to enhanced antioxidant defenses and reduced inflammatory responses.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study, 4-MNAH was tested against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). The results indicated that 4-MNAH inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methylnicotinic acid hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via refluxing 4-methylnicotinic acid with thionyl chloride (SOCl₂), followed by hydrochloride salt formation. Key intermediates, such as thioanhydrides or trichloromethyl derivatives, are characterized using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side products like sulfur-containing byproducts .

Q. How can researchers validate the purity of this compound in pharmaceutical-grade formulations?

Purity validation involves HPLC with UV detection (e.g., 207 nm wavelength) using a phosphate-methanol mobile phase (70:30 v/v). Calibration curves (linear range: 1–10 µg/mL) and spike-recovery tests (average recovery >99%) ensure accuracy. Impurity profiling via mass spectrometry identifies residual solvents or degradation products .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis. Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. Method validation should include linearity, precision (RSD <2%), and limits of detection (LOD <10 ng/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in this compound synthesis?

Factorial design experiments (e.g., Box-Behnken) can optimize parameters like SOCl₂ stoichiometry, reaction time, and temperature. For example, catalytic thiamine hydrochloride (0.1–0.5 mol%) may enhance reaction efficiency under aqueous conditions, as demonstrated in analogous pyrazolopyranopyrimidine syntheses. Real-time monitoring via FTIR tracks intermediate formation .

Q. What mechanistic insights explain contradictory reports on sulfur incorporation during 4-methylnicotinic acid derivatization?

Discrepancies arise from varying reaction conditions (e.g., excess SOCl₂ leading to thioanhydride vs. trichloromethyl derivatives). Computational modeling (DFT) of reaction pathways and intermediate stability can resolve contradictions. Replication studies under inert atmospheres and controlled humidity are critical to isolate specific products .

Q. How does this compound stability vary under accelerated storage conditions, and what degradation pathways dominate?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis as the primary degradation pathway, forming 4-methylnicotinic acid and HCl. HPLC-UV quantifies degradation products, while Arrhenius modeling predicts shelf life. Excipients like borate buffers (0.0005% w/v) may stabilize the compound in formulations .

Q. What strategies address discrepancies in bioanalytical data when quantifying this compound in complex matrices?

Contradictions often stem from matrix effects or ionization suppression in LC-MS. Isotope dilution with deuterated internal standards (e.g., d₃-4-methylnicotinic acid) improves accuracy. Cross-validation using orthogonal methods (e.g., capillary electrophoresis) confirms robustness .

Q. How can researchers design assays to evaluate the compound’s role in metabolic pathways or enzyme inhibition?

Radiolabeled (¹⁴C) this compound enables tracing in cell cultures. Coupled with enzyme activity assays (e.g., NAD+ synthetase inhibition), kinetic parameters (Km, Vmax) are derived. Dose-response curves and molecular docking simulations identify binding interactions .

Q. Methodological Tables

Table 1: Key Analytical Parameters for HPLC Validation

| Parameter | Specification | Reference Method |

|---|---|---|

| Linearity range | 1–10 µg/mL (R² >0.999) | |

| Precision (RSD) | Intra-day: <1.5%; Inter-day: <2.0% | |

| LOD/LOQ | 0.3 µg/mL / 1.0 µg/mL |

Table 2: Stability-Indicating Excipients

| Excipient | Concentration (w/v) | Function | Evidence Source |

|---|---|---|---|

| Boric acid | 0.0005% | pH stabilization | |

| Potassium phosphate | 0.55% | Buffering capacity |

特性

IUPAC Name |

4-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKFCIXWPNMUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383834 | |

| Record name | 4-Methylnicotinic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94015-05-1 | |

| Record name | 4-Methylnicotinic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。